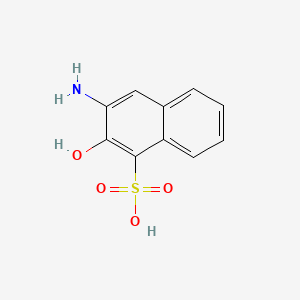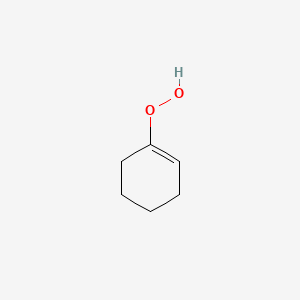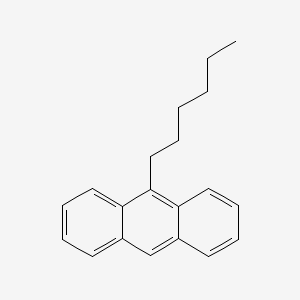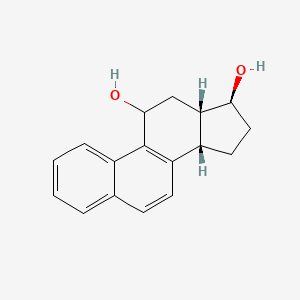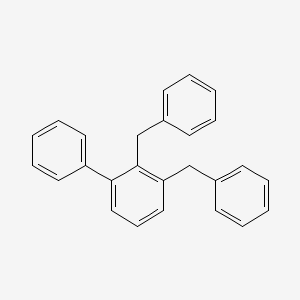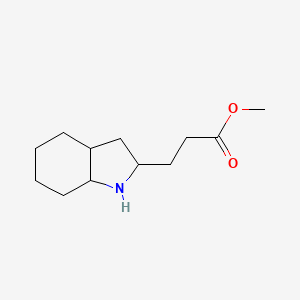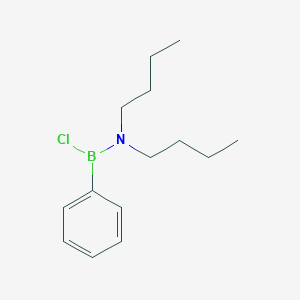
N,N-Dibutyl-1-chloro-1-phenylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-1-chloro-1-phenylboranamine is a chemical compound with the molecular formula C14H24BClN. It is a boron-containing amine that features a phenyl group, a chlorine atom, and two butyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1-chloro-1-phenylboranamine typically involves the reaction of phenylboronic acid with N,N-dibutylamine in the presence of a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-1-chloro-1-phenylboranamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include N,N-dibutyl-1-hydroxy-1-phenylboranamine, N,N-dibutyl-1-amino-1-phenylboranamine, and N,N-dibutyl-1-thio-1-phenylboranamine.
Oxidation: Products include phenylboronic acid and borate esters.
Reduction: Products include borohydrides and other reduced boron species.
Scientific Research Applications
N,N-Dibutyl-1-chloro-1-phenylboranamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its boron content.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-1-chloro-1-phenylboranamine involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, which can alter their function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-1-chloro-1-phenylamine: Lacks the boron atom, making it less reactive in certain applications.
N,N-Dibutyl-1-chloro-1-phenylborane: Similar structure but lacks the amine group, affecting its reactivity and applications.
N,N-Dibutyl-1-chloro-1-phenylboronic acid: Contains a boronic acid group instead of the boranamine group, altering its chemical properties.
Uniqueness
N,N-Dibutyl-1-chloro-1-phenylboranamine is unique due to the presence of both the boron and amine groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
33441-67-7 |
|---|---|
Molecular Formula |
C14H23BClN |
Molecular Weight |
251.60 g/mol |
IUPAC Name |
N-butyl-N-[chloro(phenyl)boranyl]butan-1-amine |
InChI |
InChI=1S/C14H23BClN/c1-3-5-12-17(13-6-4-2)15(16)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
YYENLXVSFYHWFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N(CCCC)CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


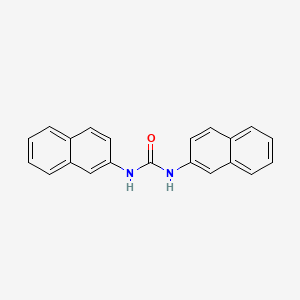

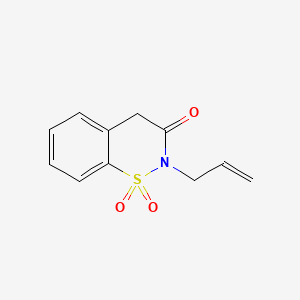
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
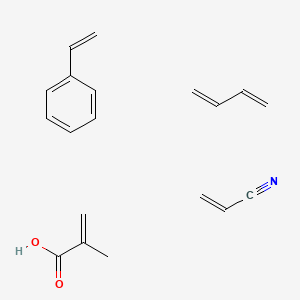
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
